3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide
Descripción
Propiedades
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-10-11(15)5-3-7-14(10)21(19,20)16-9-13(18)12-6-4-8-17(12)2/h3-8,13,16,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVBDZCLQKPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide ()
- Molecular Formula: C₁₇H₁₆ClNO₄S₂
- Molecular Weight : 397.888 g/mol
- Substituents : Combines furyl (oxygen-containing) and thienyl (sulfur-containing) groups.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Molecular Weight : 589.1 g/mol (M+1)
- Substituents: Features a pyrazolopyrimidine core linked to a fluorophenyl-chromenone system.
- Key Differences : The larger, fused heterocyclic system and additional fluorine atoms likely increase hydrophobicity and metabolic stability compared to the simpler pyrrole-substituted target compound. The melting point (175–178°C) suggests higher crystallinity, possibly due to extended π-stacking .
Tocolytic Agent KUR-1246 ()
- Structure : A sulfate salt with a hydroxyethylphenyl-substituted tetrahydronaphthalene system.
Physicochemical and Functional Comparisons
Key Observations :
Research Findings and Implications
- Structural Analysis : Compounds like those in and are often characterized via X-ray crystallography using SHELX software, which is widely employed for small-molecule refinement .
- Biological Relevance : Sulfonamide derivatives with heterocyclic substituents (e.g., pyrazolo[3,4-d]pyrimidine in ) are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s pyrrole group could modulate selectivity for such targets.
- Synthetic Challenges : The hydroxyethyl side chain in these compounds may introduce stereochemical complexity, requiring precise reaction conditions to control diastereomer formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide?
- Methodology : Synthesis involves multi-step reactions, starting with chlorination of an aniline derivative using agents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). Subsequent steps include coupling the sulfonamide group with the hydroxy-pyrrole ethyl moiety via nucleophilic substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used, with triethylamine (TEA) as a base to neutralize HCl byproducts. Yield optimization requires precise stoichiometry and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure using SHELXL software for refinement, particularly for verifying stereochemistry and hydrogen bonding patterns .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and 2D techniques (COSY, HSQC) confirm connectivity .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>95%) and detect degradation products .
Q. What analytical techniques are critical for characterizing its physicochemical properties?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C).
- Solubility studies : Use shake-flask methods in PBS, DMSO, or ethanol to guide formulation strategies .
- LogP measurement : Employ octanol-water partitioning via HPLC retention time correlation .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?
- Methodology :
- Functional group modulation : Replace the chloro group with fluoro or methoxy to assess electronic effects on receptor binding .
- Bioisosteric replacement : Substitute the pyrrole ring with thiophene or furan to evaluate heterocyclic contributions to potency .
- In vitro assays : Test antimicrobial activity (MIC against S. aureus, E. coli) or anticancer activity (IC₅₀ in MTT assays) across derivatives .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodology :
- Batch consistency : Verify compound purity and stereochemistry via chiral HPLC to rule out enantiomeric impurities .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
Q. What computational methods predict this compound's interactions with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Model binding to homology-built protein structures (e.g., COX-2, EGFR) using force fields like AMBER .
- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (GROMACS) to identify key residues for mutagenesis studies .
- QSAR models : Train on datasets of related sulfonamides to predict ADMET properties .
Q. What analytical challenges arise in detecting degradation products under stressed conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
